molecular formula C4H8NOP B1661317 Acetonitrile, (dimethylphosphinyl)- CAS No. 89630-50-2

Acetonitrile, (dimethylphosphinyl)-

Cat. No. B1661317
CAS RN: 89630-50-2
M. Wt: 117.09 g/mol
InChI Key: KYKNMVJWVRZODV-UHFFFAOYSA-N
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Description

Acetonitrile, often abbreviated as MeCN (methyl cyanide), is the simplest organic nitrile . It is a colorless liquid and is produced mainly as a byproduct of acrylonitrile manufacture .


Synthesis Analysis

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds .


Molecular Structure Analysis

The chemical formula of Acetonitrile is C2H3N . The structure is H3C−C≡N .


Chemical Reactions Analysis

Acetonitrile can be used as an important synthon in many types of organic reactions . Because of its enrichment, low price, and excellent solvent properties, acetonitrile has been widely applied as a common solvent in organic synthesis .


Physical And Chemical Properties Analysis

Acetonitrile is a colorless liquid with a faint, distinct, fruity odor . It has a density of 0.786 g/cm3 at 25°C, a melting point of −46 to −44 °C, and a boiling point of 81.3 to 82.1 °C . It is miscible with water .

Scientific Research Applications

Polymerization Processes

Acetonitrile acts as a labile ligand for copper in the oxidative polymerizations of 2,6-dimethylphenol, preventing catalyst poisoning due to hydrolysis and significantly increasing the polymerization rate (Gamez et al., 2001). Furthermore, acetonitrile's role in hydrophilic interaction liquid chromatography (HILIC) provides insights into the separation mechanisms for polar compounds, with its use as a weak eluent in HILIC offering a method for analyzing trace amounts of polar substances (Liu et al., 2009).

Protein Interaction Analysis

Acetonitrile is evaluated as a solvent for dissolving hydrophobic substances in drug screening, offering an alternative to DMSO for structural evaluation using spectroscopic techniques. Its application in reverse phase chromatography of proteins and small organic molecules highlights its utility in scientific research (Arakawa, 2018).

Electrochemistry

The electrochemical oxidation of dimethyl disulfide in acetonitrile demonstrates the solvent's influence on the nature of oxidation and its interaction with aromatic compounds. This study underscores acetonitrile's importance in understanding the reactivity and selectivity of electrochemical processes (Do et al., 2005).

Mechanism of Action

Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates •CN or •CH2CN radicals .

Safety and Hazards

Acetonitrile is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes serious eye irritation . The permissible exposure limit is 40 ppm (70 mg/m3) .

Future Directions

In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

2-dimethylphosphorylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8NOP/c1-7(2,6)4-3-5/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYKNMVJWVRZODV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525490
Record name (Dimethylphosphoryl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetonitrile, (dimethylphosphinyl)-

CAS RN

89630-50-2
Record name (Dimethylphosphoryl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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